molecular formula C15H22O2 B14175644 1-(4-Methoxyphenyl)oct-1-EN-3-OL CAS No. 918540-68-8

1-(4-Methoxyphenyl)oct-1-EN-3-OL

Cat. No.: B14175644
CAS No.: 918540-68-8
M. Wt: 234.33 g/mol
InChI Key: PCLCZZVMEIKORT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)oct-1-EN-3-OL is an organic compound that belongs to the class of fatty alcohols It is characterized by the presence of a methoxyphenyl group attached to an octenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)oct-1-EN-3-OL typically involves the reaction of 4-methoxyphenylmagnesium bromide with oct-1-en-3-one. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted with an organic solvent to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation of 1-(4-Methoxyphenyl)oct-1-EN-3-one. This process is carried out under high pressure and temperature conditions in the presence of a suitable catalyst such as palladium on carbon. The product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)oct-1-EN-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of 1-(4-Methoxyphenyl)oct-1-EN-3-one or 1-(4-Methoxyphenyl)oct-1-EN-3-al.

    Reduction: Formation of 1-(4-Methoxyphenyl)octan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)oct-1-EN-3-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Methoxyphenyl)oct-1-EN-3-OL can be compared with other similar compounds such as:

Properties

CAS No.

918540-68-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)oct-1-en-3-ol

InChI

InChI=1S/C15H22O2/c1-3-4-5-6-14(16)10-7-13-8-11-15(17-2)12-9-13/h7-12,14,16H,3-6H2,1-2H3

InChI Key

PCLCZZVMEIKORT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1=CC=C(C=C1)OC)O

Origin of Product

United States

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